molecular formula C23H25NO5 B2375942 1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797319-32-4

1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2375942
CAS No.: 1797319-32-4
M. Wt: 395.455
InChI Key: XTDCZVNOZPDSFU-UHFFFAOYSA-N
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Description

1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-aryl-3-triazolylpropiophenones, have been described as efficient components in fungicide, bactericide, and herbicide formulations

Mode of Action

It’s known that the compound can be prepared via the michael addition of n-heterocycles to chalcones . This suggests that the compound might interact with its targets through a similar mechanism, but further studies are required to confirm this.

Biochemical Pathways

The compound’s synthesis involves the michael addition of n-heterocycles to chalcones , which suggests that it might affect pathways involving these molecules

Result of Action

Compounds with similar structures have been found to have various biological effects , suggesting that this compound might also have significant molecular and cellular effects

Action Environment

It’s known that the compound’s synthesis involves the use of ionic organic solids as catalysts , suggesting that its action might be influenced by the presence of such substances

Properties

IUPAC Name

1'-[3-(2,4-dimethoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO5/c1-27-17-10-8-16(20(14-17)28-2)9-11-21(25)24-13-5-12-23(15-24)19-7-4-3-6-18(19)22(26)29-23/h3-4,6-8,10,14H,5,9,11-13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDCZVNOZPDSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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